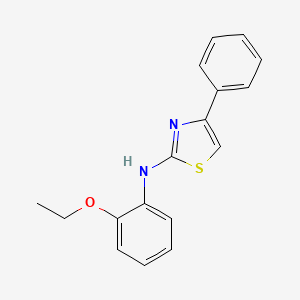

N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, also known as EPTA, is a thiazole derivative that has gained attention in scientific research due to its potential in various applications. This compound has been synthesized using different methods and has shown significant biological activity, making it a promising molecule for further investigation.

Applications De Recherche Scientifique

Anticancer Activity

A series of derivatives similar to N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine have been synthesized and tested for their anticancer activity against various human cancer cell lines including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) using the MTT assay, with etoposide as the standard reference. These compounds demonstrated a range of activities from good to moderate across all tested cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Properties

Thiazole derivatives, closely related to this compound, have been explored for their antimicrobial activities. These compounds were tested against various bacterial and fungal isolates, including Escherichia coli (a saprophytic bacterium), Xanthomonas citri (a parasitic bacterium), Aspergillus fumigatus (a saprophytic fungus), Rhizoctonia solani, and Fusarium oxysporum (both phytopathogenic fungi). The results indicated that these thiazole derivatives possess significant antimicrobial potential (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Aggregation-Induced Emission Enhancement

A class of compounds based on the structure of this compound, specifically 2-(2'-hydroxyphenyl)benzothiazole-based compounds, has been studied for their aggregation-induced emission enhancement (AIEE) properties. These compounds, when aggregated in a mixed solvent system, show enhanced emission due to restricted intramolecular motion, making them of interest for optoelectronic applications (Qian et al., 2007).

Photovoltaic and Electroluminescent Applications

Conjugated polymers incorporating structures similar to this compound have been used as cathode interfacial layers in organic photovoltaic cells. These polymers significantly improve device performance by enhancing open-circuit voltage, short-circuit current density, and fill factor, leading to a notable increase in power conversion efficiency (Chen et al., 2012).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidin-7(6H)-one derivatives, structurally related to this compound, have been synthesized and tested for their activity against the intermediate host of schistosomiasis, B. alexandrina snails. These compounds have shown potential as molluscicidal agents, indicating their usefulness in controlling the spread of schistosomiasis (El-Bayouki & Basyouni, 1988).

Propriétés

IUPAC Name |

N-(2-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-2-20-16-11-7-6-10-14(16)18-17-19-15(12-21-17)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAHBCQSAVUWKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)

![8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)

![4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)

![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)

![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)